molecular formula C13H10F3NO3S B4995023 N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4995023
M. Wt: 317.29 g/mol
InChI Key: DZVYLKFFCQZJFV-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 3,4-difluoroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4-DIFLUOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-20-12-5-2-8(14)6-13(12)21(18,19)17-9-3-4-10(15)11(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVYLKFFCQZJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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